1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea
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Overview
Description
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of pyrrolo[2,3-b]pyridine derivatives, which are known for their potent biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration, making them attractive targets for cancer therapy .
Mechanism of Action
Target of Action
The primary targets of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to a decrease in their activity .
Biochemical Pathways
The interaction of this compound with FGFRs results in the inhibition of downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea interacts with FGFR1, 2, and 3 . These receptors are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with these receptors inhibits their activity, thereby potentially slowing the progression of certain cancers .
Cellular Effects
In cellular processes, this compound has been observed to inhibit the proliferation of breast cancer cells . It also induces apoptosis and significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to FGFR1, 2, and 3 . This binding inhibits the receptors’ activity, disrupting downstream signaling pathways and potentially slowing the progression of certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea typically involves the following steps:
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Formation of the Pyrrolo[2,3-b]pyridine Core: : This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core. Common reagents used in this step include acyl (bromo)acetylenes and propargylamine, with the reaction often catalyzed by bases such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
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Attachment of the Propyl Chain: : The next step involves the attachment of a propyl chain to the pyrrolo[2,3-b]pyridine core. This is typically achieved through a cross-coupling reaction, where the pyrrolo[2,3-b]pyridine is reacted with a propyl halide under basic conditions .
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Formation of the Phenylurea Moiety: : The final step involves the formation of the phenylurea moiety. This is usually done by reacting the intermediate compound with phenyl isocyanate under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine core. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) .
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Reduction: : Reduction reactions can also occur, especially at the urea moiety. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) .
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Substitution: : The compound can undergo substitution reactions, particularly at the phenyl ring. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the pyrrolo[2,3-b]pyridine core can lead to the formation of pyridine N-oxides, while reduction of the urea moiety can yield amines .
Scientific Research Applications
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea has several scientific research applications:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new FGFR inhibitors .
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Biology: : In biological research, the compound is used to study the role of FGFRs in various cellular processes, including cell proliferation, differentiation, and migration .
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Medicine: : The compound has shown promise as a potential therapeutic agent for the treatment of various cancers, including breast, lung, and prostate cancer .
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Industry: : In the pharmaceutical industry, the compound is used in the development of new drugs targeting FGFRs .
Comparison with Similar Compounds
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea can be compared with other similar compounds, such as:
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1H-pyrrolo[2,3-b]pyridine derivatives: : These compounds share the same core structure and exhibit similar biological activities, particularly as FGFR inhibitors .
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2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: : These compounds have a similar core structure but differ in their functional groups and biological activities .
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1H-pyrazolo[3,4-b]pyridine derivatives: : These compounds also share a similar core structure and are used in the development of new therapeutic agents .
The uniqueness of this compound lies in its potent FGFR inhibitory activity and its potential as a therapeutic agent for various cancers .
Properties
IUPAC Name |
1-phenyl-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(20-15-7-2-1-3-8-15)19-11-5-12-21-13-9-14-6-4-10-18-16(14)21/h1-4,6-10,13H,5,11-12H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDYQQYEMHHTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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